molecular formula C8H16O2 B171299 2-Hexanone, 3-methoxy-4-methyl-(9CI) CAS No. 198628-57-8

2-Hexanone, 3-methoxy-4-methyl-(9CI)

Cat. No.: B171299
CAS No.: 198628-57-8
M. Wt: 144.21 g/mol
InChI Key: WWZBQMPZQSLSFR-UHFFFAOYSA-N
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Description

Substitutions on the hexanone skeleton can significantly alter reactivity, toxicity, and environmental persistence compared to the parent molecule .

Properties

CAS No.

198628-57-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methoxy-4-methylhexan-2-one

InChI

InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3

InChI Key

WWZBQMPZQSLSFR-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)C)OC

Canonical SMILES

CCC(C)C(C(=O)C)OC

Synonyms

2-Hexanone, 3-methoxy-4-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanone, 3-methoxy-4-methyl-(9CI) can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reaction of 3-methoxy-2-hexanone with methyl magnesium bromide (Grignard reagent) followed by oxidation.

Industrial Production Methods: Industrial production of 2-Hexanone, 3-methoxy-4-methyl-(9CI) typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Hexanone, 3-methoxy-4-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides, amines, and thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted ketones

Scientific Research Applications

2-Hexanone, 3-methoxy-4-methyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Hexanone, 3-methoxy-4-methyl-(9CI) involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy and methyl groups influence its reactivity and interaction with other molecules, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 2-hexanone and selected analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Boiling Point (°C) Vapor Pressure (mmHg, 25°C) LogP
2-Hexanone (parent) C₆H₁₂O 100.16 Ketone 127–128 11.6 1.33
3-Methoxy-4-methyl-2-hexanone C₈H₁₆O₂ 144.21* Ketone, Methoxy, Methyl N/A Estimated lower† ~1.5–2.0‡
4-Hydroxy-5-methyl-2-hexanone C₇H₁₄O₂ 130.19 Ketone, Hydroxy, Methyl N/A N/A 0.98
6-Hydroxy-4-methyl-2-hexanone C₇H₁₄O₂ 130.19 Ketone, Hydroxy, Methyl 236.0 (estimated) 0.0±1.0 (25°C) 0.08
4-Methoxy-3-methylene-2-hexanone C₈H₁₄O₂ 142.20 Ketone, Methoxy, Alkene N/A N/A ~1.8–2.2‡

*Calculated based on molecular formula. †Methoxy and methyl groups increase molecular weight, likely reducing volatility compared to 2-hexanone. ‡Estimated using fragment contribution methods due to lack of experimental data.

Key Observations:
  • For example, 6-hydroxy-4-methyl-2-hexanone has negligible vapor pressure, contrasting with 2-hexanone’s high volatility .
  • LogP Trends : Hydroxy groups decrease LogP (increased hydrophilicity), while methoxy and methyl groups slightly increase LogP (enhanced lipophilicity) .

Toxicity and Metabolic Pathways

2-Hexanone (Parent Compound):
  • Neurotoxicity : Metabolized to 2,5-hexanedione, a γ-diketone that cross-links neurofilaments, causing peripheral neuropathy .
  • Regulatory Status : Production discontinued in the U.S. in 1979 due to occupational neurotoxicity .
Substituted Analogs:
  • However, methyl groups could facilitate alternative metabolic pathways.
  • Hydroxy-Substituted Analogs: 3-Hydroxy-2-hexanone (CAS 54123-75-0) may undergo further oxidation to diketones, but positional substitution (e.g., 4-hydroxy vs.

Environmental Fate and Degradation

  • 2-Hexanone: High water solubility (9.32×10⁻⁵ atm·m³/mol Henry’s law constant) and volatility promote partitioning into air and water. Limited environmental monitoring data exist .
  • Substituted Derivatives :
    • Methoxy groups may enhance water solubility (e.g., 4-methoxy derivatives), increasing mobility in aquatic systems.
    • Hydroxy groups could accelerate biodegradation via oxidative pathways, whereas methyl groups might hinder microbial degradation .

Q & A

Q. What are the common synthetic routes for 3-methoxy-4-methyl-2-hexanone, and how is stereochemistry controlled?

  • Methodological Answer : Synthesis of β-hydroxy ketones like 3-methoxy-4-methyl-2-hexanone often employs aldol condensation between a ketone and aldehyde under basic conditions (e.g., NaOH/KOH) at low temperatures (0–5°C) to stabilize intermediates and control stereoselectivity . For enantiomeric purity, biocatalytic methods using aldolases (e.g., E. coli-expressed enzymes) are preferred, achieving >90% enantiomeric excess by leveraging substrate-specific binding pockets . Key steps include:
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Stereochemical validation using chiral HPLC or X-ray crystallography.

Q. What analytical techniques are recommended for characterizing 3-methoxy-4-methyl-2-hexanone and confirming its stereochemical purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., methoxy δ~3.3 ppm, carbonyl δ~210 ppm) and confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C8_8H16_{16}O2_2) and detects fragmentation pathways (e.g., McLafferty rearrangement).
  • Chiral Chromatography : Use Chiralcel OD-H columns with hexane/isopropanol (95:5) to resolve enantiomers .
  • Polarimetry : Compare specific rotation ([α]D_D) with literature values for stereoisomers.

Q. What are the primary metabolic pathways of 3-methoxy-4-methyl-2-hexanone in biological systems?

  • Methodological Answer :
  • Phase I Metabolism : Hepatic cytochrome P450 enzymes (CYP2E1) oxidize the ketone to 2,5-hexanedione , the neurotoxic metabolite implicated in peripheral neuropathy .
  • Phase II Conjugation : Glucuronidation of the methoxy group via UDP-glucuronosyltransferases (UGT1A9), detectable via LC-MS/MS .
  • Experimental Models :
  • In vitro : Microsomal incubations with NADPH cofactor.
  • In vivo : Administer 14^{14}C-labeled compound to rodents; track metabolites in urine/blood .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data between occupational exposure studies and controlled animal models for 3-methoxy-4-methyl-2-hexanone?

  • Methodological Answer : Occupational studies often report neurotoxicity (e.g., peripheral neuropathy) but lack precise exposure data and control for co-contaminants (e.g., methyl isobutyl ketone) . To resolve discrepancies:
  • Controlled Animal Studies : Expose rats to pure 3-methoxy-4-methyl-2-hexanone (100–300 ppm, 6 hr/day, 90 days) and monitor 2,5-hexanedione levels in serum .

  • In Vitro Models : Differentiate SH-SY5Y neurons exposed to the compound vs. metabolites; assess axonal transport deficits via live-cell imaging .

    Neurotoxicity Endpoints: Human vs. Animal Data
    Humans (Occupational Exposure): Peripheral neuropathy, reduced nerve conduction velocity
    Animals (Controlled Exposure): Axonal swellings, myelin degradation in sciatic nerves

Q. What methodological approaches are optimal for evaluating the environmental persistence and bioaccumulation potential of 3-methoxy-4-methyl-2-hexanone?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301B (Ready Biodegradability Test) with activated sludge; monitor CO2_2 evolution over 28 days .
  • Bioaccumulation Factor (BCF) : Calculate via log Kow_{ow} (predicted: ~1.4) and fish uptake studies (e.g., Danio rerio exposed to 10 mg/L for 28 days) .
  • Photolysis Studies : Exclude UV light (λ=254 nm) to simulate surface water degradation; analyze by GC-MS .

Q. What experimental strategies are recommended to investigate the conflicting evidence regarding reproductive toxicity of 3-methoxy-4-methyl-2-hexanone?

  • Methodological Answer : Mixed results in animal studies (e.g., reduced testes weight in rats vs. no effects in mice) suggest species-specific susceptibility . To clarify:
  • Multi-Generational Studies : Expose F0 rats (100 ppm, inhalation) pre-mating; assess F1/F2 offspring for testicular histopathology and sperm motility .
  • Mechanistic Analysis : Testicular cell cultures treated with 2,5-hexanedione; measure oxidative stress (MDA levels) and steroidogenesis (testosterone ELISA) .

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